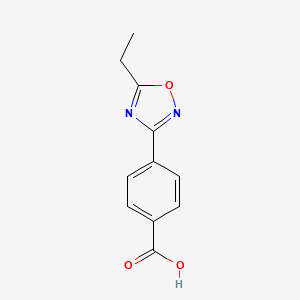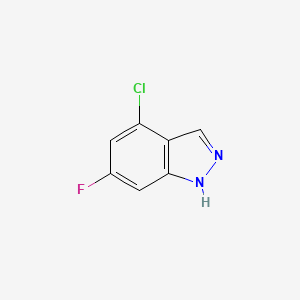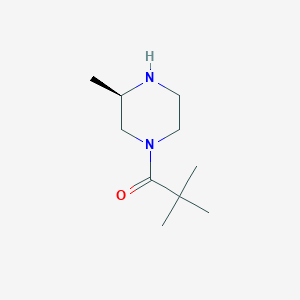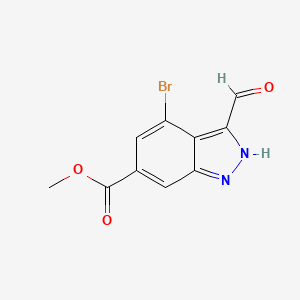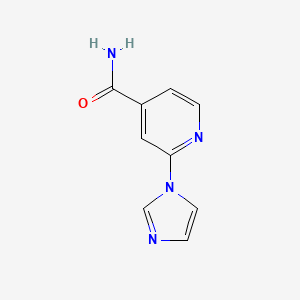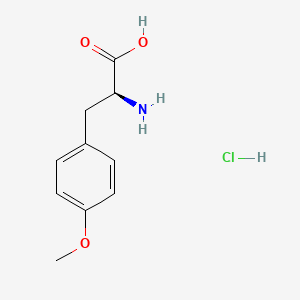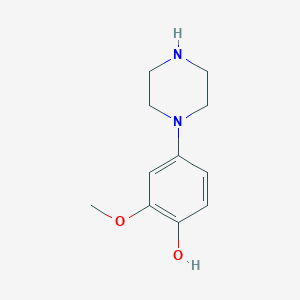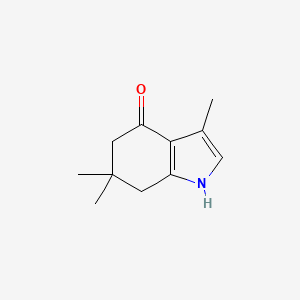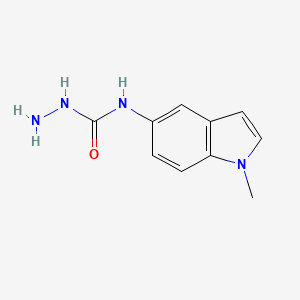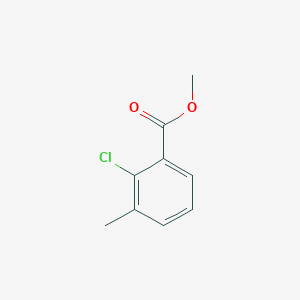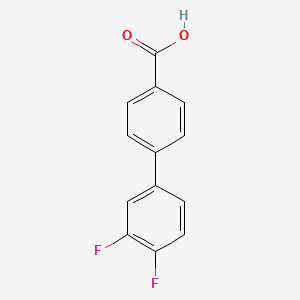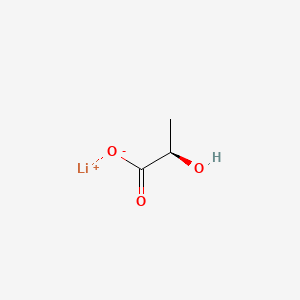
Lithium D-(-)-lactate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium D-(-)-lactate is a chemical compound that combines lithium, an alkali metal, with D-(-)-lactic acid, a chiral molecule. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique properties, which make it a valuable compound for research and industrial purposes.
Mechanism of Action
Target of Action
Lithium D-(-)-lactate primarily targets enzymes that have magnesium as a co-factor . One such enzyme is the lithium-sensitive enzyme glycogen synthase kinase 3-beta (GSK3B) . GSK3B plays a crucial role in various cellular processes, including the regulation of cell division, metabolism, and apoptosis .
Mode of Action
This compound interacts with its targets by inhibiting their activity. For instance, it competes with magnesium ions to bind to the catalytic site of GSK3B, which is necessary for enzyme activation, thus inhibiting GSK3B activity . This inhibition of GSK3B by this compound leads to changes in cellular processes regulated by this enzyme .
Biochemical Pathways
This compound affects several biochemical pathways. It has been found to enhance inhibitory neurotransmission by downregulating the NMDA receptor and inhibiting the myoinositol second messenger system directly . It also impacts the dopamine and glutamate pathways, playing a role in neurotransmission . Furthermore, this compound has been shown to increase Nrf2 activity, leading to the activation of transcription of Nrf2 target genes, HO-1 and NQ01, in rat and mouse brain .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It has neuroprotective properties, acting on multiple neuropathological targets such as reducing amyloid deposition and tau phosphorylation, enhancing autophagy, neurogenesis, and synaptic plasticity, regulating cholinergic and glucose metabolism, inhibiting neuroinflammation, oxidative stress, and apoptosis, while preserving mitochondrial function .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, lithium mining, which is essential for the production of lithium compounds, can have negative impacts on the environment, potentially affecting the availability and quality of lithium sources . Furthermore, the improper disposal or reprocessing of spent lithium batteries can lead to contamination of the soil, water, and air, posing potential risks to human health and the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
Lithium D-(-)-lactate can be synthesized through the reaction of lithium hydroxide with D-(-)-lactic acid. The reaction typically occurs in an aqueous solution, where lithium hydroxide acts as a base, neutralizing the lactic acid to form this compound and water. The reaction conditions often involve controlled temperatures and pH levels to ensure the complete conversion of reactants to the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors where the reactants are continuously fed into the system. The process may include steps such as purification and crystallization to obtain high-purity this compound. Advanced techniques like ion exchange and solvent extraction may also be employed to enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Lithium D-(-)-lactate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to produce lithium carbonate and other by-products.
Reduction: Under specific conditions, it can be reduced to form lithium lactate and other reduced species.
Substitution: The lithium ion in this compound can be substituted with other cations in exchange reactions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically occur under controlled temperatures and pH levels to ensure the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield lithium carbonate, while reduction reactions may produce lithium lactate.
Scientific Research Applications
Lithium D-(-)-lactate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other lithium compounds.
Biology: this compound is studied for its potential effects on cellular processes and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders and mood stabilization.
Industry: It is used in the production of specialty chemicals and as an additive in certain industrial processes.
Comparison with Similar Compounds
Similar Compounds
Lithium L-lactate: Another lithium lactate compound with a different chiral form of lactic acid.
Lithium carbonate: A widely used lithium compound with applications in medicine and industry.
Lithium citrate: Used in medical applications, particularly for mood stabilization.
Uniqueness
Lithium D-(-)-lactate is unique due to its specific chiral form, which may result in different biological and chemical properties compared to other lithium compounds. Its combination of lithium and D-(-)-lactic acid offers distinct advantages in certain applications, making it a valuable compound for research and industrial use.
Properties
CAS No. |
27848-81-3 |
|---|---|
Molecular Formula |
C3H6LiO3 |
Molecular Weight |
97.0 g/mol |
IUPAC Name |
lithium;(2R)-2-hydroxypropanoate |
InChI |
InChI=1S/C3H6O3.Li/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/t2-;/m1./s1 |
InChI Key |
MCPIIUKZBQXOSD-HSHFZTNMSA-N |
SMILES |
[Li+].CC(C(=O)[O-])O |
Isomeric SMILES |
[Li].C[C@H](C(=O)O)O |
Canonical SMILES |
[Li].CC(C(=O)O)O |
Key on ui other cas no. |
27848-81-3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


